1-(2-Chloro-6-fluorophenyl)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQXZWHHERXWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694038 | |
| Record name | 1-(2-Chloro-6-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000922-53-1 | |
| Record name | 1-(2-Chloro-6-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Modern Organic Synthesis and Fluorinated Compound Chemistry
The field of organic synthesis continually seeks novel molecular scaffolds that can serve as versatile starting materials. 1-(2-Chloro-6-fluorophenyl)ethanamine fits this description due to the presence of key functional groups. The ortho-chloro and fluoro substituents on the phenyl ring significantly influence the molecule's electronic properties and reactivity. Fluorine, in particular, is a crucial element in modern drug design. Its high electronegativity and small size can alter a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. The introduction of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals and agrochemicals.
The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. Furthermore, the strategic placement of fluorine atoms can lead to more favorable interactions with protein targets, thereby increasing the efficacy of a drug. The presence of both chlorine and fluorine on the aromatic ring of this compound provides a unique substitution pattern that can be exploited in various chemical transformations, making it a valuable tool for synthetic chemists.
Importance of Chiral Amines As Versatile Building Blocks in Advanced Chemical Transformations
Chiral amines are indispensable components in the synthesis of a vast array of biologically active compounds. The amine functional group is a key pharmacophore in many drugs, and its chirality is often crucial for therapeutic activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance.
1-(2-Chloro-6-fluorophenyl)ethanamine is a chiral primary amine, making it a valuable precursor for the synthesis of a wide range of chiral molecules. It can be used as a resolving agent to separate racemic mixtures of carboxylic acids or as a starting material for the synthesis of chiral ligands for asymmetric catalysis. Furthermore, the amine group can be readily functionalized to introduce other chemical moieties, allowing for the construction of diverse molecular architectures. The development of efficient methods for the synthesis of chiral amines, such as asymmetric hydrogenation and enzymatic resolutions, has been a major focus of chemical research.
Overview of Research Trajectories for Aryl Substituted Ethanamines
Aryl-substituted ethanamines, a class of compounds to which 1-(2-chloro-6-fluorophenyl)ethanamine belongs, have been the subject of extensive research due to their prevalence in pharmaceuticals and other bioactive molecules. Research in this area has focused on several key aspects:
Novel Synthetic Methodologies: Developing new and efficient ways to synthesize these compounds, particularly with high enantiomeric purity, is a continuous effort. This includes the use of transition-metal catalysis, organocatalysis, and biocatalysis.
Catalytic Applications: Chiral aryl-substituted ethanamines are often employed as ligands in asymmetric catalysis, enabling the synthesis of other chiral molecules with high stereoselectivity.
Medicinal Chemistry: The exploration of aryl-substituted ethanamines as potential therapeutic agents is a major research driver. Modifications to the aryl ring and the ethanamine backbone are systematically made to optimize their pharmacological properties.
Structure-Activity Relationship (SAR) Studies: Understanding how the structural features of these molecules relate to their biological activity is crucial for the rational design of new drugs. Computational studies, such as the one performed on the monohydrated cluster of 2-(2-fluoro-phenyl)-ethylamine, help to elucidate the impact of substituents on conformational flexibility and noncovalent interactions nih.gov.
The research on aryl-substituted ethanamines is a vibrant and evolving field, with a constant stream of new discoveries and applications.
Current Gaps and Future Directions in the Academic Exploration of 1 2 Chloro 6 Fluorophenyl Ethanamine
Enantioselective Synthesis Approaches
Achieving high levels of enantiopurity is critical for the application of chiral molecules, particularly in the pharmaceutical industry. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from a prochiral or racemic precursor. For this compound, these strategies primarily involve asymmetric catalysis and biocatalysis.
Asymmetric catalysis utilizes chiral catalysts to transform a prochiral substrate into a chiral product with a preference for one enantiomer. These methods offer high efficiency and stereoselectivity, often using substoichiometric amounts of the chiral catalyst.
Asymmetric hydrogenation of the prochiral ketone, 2-chloro-6-fluoroacetophenone, is a direct and atom-economical route to optically active this compound. This transformation is typically achieved through transfer hydrogenation or hydrogenation with H₂ gas, mediated by transition metal complexes, most commonly Ruthenium (Ru) or Iridium (Ir), bearing chiral ligands. researchgate.netnih.gov
The success of this method hinges on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment. This environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. Atropisomeric biaryl diphosphine ligands, such as BINAP and its derivatives (e.g., MeO-BIPHEP), are widely used. researchgate.net The electronic and steric properties of these ligands are optimized to maximize both catalytic activity and enantioselectivity. For instance, electron-donating or withdrawing groups on the ligand can influence the reactivity of the metal center, while the steric bulk and geometry of the ligand control the facial selectivity of the hydride attack on the ketone. researchgate.net
Table 1: Representative Performance of Chiral Ru-Diphosphine Catalysts in Asymmetric Hydrogenation of Aromatic Ketones This table illustrates typical results for substrates similar to 2-chloro-6-fluoroacetophenone, as direct data for this specific compound is not extensively published.
| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| RuCl₂(R)-BINAP | Acetophenone | >99 | 98 | R |
| RuCl₂(S)-MeO-BIPHEP | 2'-Chloroacetophenone | >99 | 97 | S |
| (R,R)-TsDPEN-RuCl | 2'-Fluoroacetophenone | 98 | 99 | R |
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. scienceopen.com For the synthesis of chiral this compound, a key organocatalytic strategy is the asymmetric reductive amination of 2-chloro-6-fluoroacetophenone.
This can be achieved using a chiral Brønsted acid, such as a derivative of phosphoric acid (e.g., TRIP or SPINOL-derived phosphoric acids). nih.gov The catalyst protonates the intermediate imine formed from the ketone and an ammonia source, generating a chiral iminium ion pair. The counterion of the chiral acid then shields one face of the iminium ion, directing the hydride attack from a reducing agent (e.g., a Hantzsch ester) to the other face, thereby inducing enantioselectivity. researchgate.net
Another approach involves the catalytic generation of a prochiral enamine from the corresponding ketone. Subsequent enantioselective protonation of this enamine by a chiral Brønsted acid can establish the stereocenter at the α-carbon. nih.govresearchgate.net The design of the organocatalyst is crucial, as its steric and electronic properties dictate the structure of the transition state and, consequently, the stereochemical outcome of the reaction. unibo.it
Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) and operate under mild, environmentally benign conditions, making them attractive alternatives to traditional chemical methods. nih.gov
Kinetic resolution is a method for separating a racemic mixture of chiral molecules. In the context of this compound, a racemic mixture of the amine can be subjected to an enzyme that selectively reacts with only one of the enantiomers. Lipases are commonly used for this purpose, catalyzing the acylation of the amine with an acyl donor. For example, a lipase might selectively acylate the (R)-enantiomer, leaving the unreacted (S)-enantiomer, which can then be separated. The primary drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. nih.gov
Dynamic kinetic resolution (DKR) overcomes this 50% yield limitation. princeton.eduwikipedia.org DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the starting material. wikipedia.org For this compound, this would involve a lipase for selective acylation of one enantiomer and a chemical catalyst (often a ruthenium complex) that continuously racemizes the remaining, slower-reacting amine enantiomer. wikipedia.org This process allows the entire racemic starting material to be converted into a single, enantiomerically pure acylated product, which can then be deacylated to yield the desired amine with a theoretical yield of up to 100%. princeton.edu
Table 2: Comparison of Kinetic Resolution vs. Dynamic Kinetic Resolution
| Parameter | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |
|---|---|---|
| Principle | One enantiomer reacts faster, allowing separation. | Enantioselective reaction combined with in-situ racemization of the substrate. princeton.edu |
| Catalysts | Single enzyme (e.g., Lipase). | Enzyme (e.g., Lipase) + Racemization Catalyst (e.g., Ru complex). wikipedia.org |
| Max. Theoretical Yield | 50% | 100% wikipedia.org |
| Requirement | Separation of product from unreacted enantiomer. | Racemization must be faster than or comparable to the rate of the slower-reacting enantiomer. princeton.edu |
Amine dehydrogenases (AmDHs) and transaminases (TAs) are powerful enzymes for the asymmetric synthesis of chiral amines directly from prochiral ketones. d-nb.info
Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from an amine donor (such as isopropylamine or L-alanine) to a carbonyl acceptor. diva-portal.org To synthesize this compound, the corresponding ketone (2-chloro-6-fluoroacetophenone) is treated with a TA in the presence of an amine donor. The reaction's equilibrium can be shifted towards product formation by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone from isopropylamine). mdpi.com A significant advantage of TAs is the availability of both (R)- and (S)-selective enzymes, allowing for the synthesis of either enantiomer of the target amine. diva-portal.org
Amine Dehydrogenases (AmDHs) catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor. nih.govnih.gov The reaction is highly atom-economical, producing only water as a byproduct. nih.gov For practical applications, the expensive cofactor is recycled in situ using a secondary enzyme system, such as formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide. nih.gov Engineered AmDHs have shown broad substrate scope and excellent enantioselectivity, making them a highly effective tool for the synthesis of chiral amines like this compound. researchgate.netresearchgate.net
Biocatalytic Pathways for this compound Production
Diastereoselective Routes to this compound Precursors
The primary precursor for this compound is 2-chloro-6-fluoroacetophenone. The key synthetic challenge is the stereoselective introduction of the amine group to form the chiral center. Diastereoselective methods are employed to achieve this with high efficiency.
One prominent route is the diastereoselective reduction of a chiral imine or imine equivalent derived from the ketone precursor. This can be achieved by first condensing the 2-chloro-6-fluoroacetophenone with a chiral amine, such as (S)-1-phenylethylamine, to form a chiral imine. Subsequent reduction of the C=N double bond is directed by the existing stereocenter of the chiral amine, leading to a diastereomerically enriched product. The chiral directing group can then be cleaved, for example by hydrogenolysis, to yield the final product.
Another powerful method involves the use of chiral sulfinimides, such as tert-butanesulfinamide. Condensation of 2-chloro-6-fluoroacetophenone with (R)- or (S)-tert-butanesulfinamide forms a chiral N-sulfinyl imine. Reduction of this intermediate with reagents like sodium borohydride proceeds with high diastereoselectivity, controlled by the chiral sulfur atom. The sulfinyl group is then easily removed under mild acidic conditions to afford the enantiomerically pure this compound.
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu Applying these principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. msu.edu
The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for this approach. msu.edu Key principles relevant to this synthesis include maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalysis over stoichiometric reagents. yale.eduacs.org
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. Synthetic methods should be designed to maximize this value, thereby minimizing waste. acs.org Addition reactions, for example, are inherently 100% atom-economical as all reactant atoms are incorporated into the product. rsc.org In contrast, reactions that use stoichiometric reagents or protecting groups often generate significant waste, leading to a low atom economy. acs.orgrsc.org
Table 2: Illustrative Atom Economy in a Precursor Synthesis
| Reaction Type | Hypothetical Reaction | Atom Economy | Waste Products |
|---|---|---|---|
| High Economy | Direct catalytic asymmetric hydrogenation of an enamine derived from 2-chloro-6-fluoroacetophenone. | ~100% | Minimal, catalyst is recycled. |
| Low Economy | Wittig reaction to form an alkene, followed by hydroboration-oxidation and conversion to an amine. | < 50% | Triphenylphosphine oxide, borane waste, and byproducts from subsequent steps. rsc.org |
By prioritizing catalytic routes and avoiding unnecessary derivatization steps, the synthesis of this compound can be made significantly more efficient and less wasteful. acs.org
The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest proportion of mass in a chemical process and contribute significantly to waste and environmental impact. gctlc.org The ideal green solvent is non-toxic, non-flammable, readily available from renewable sources, and easily recycled.
For the synthesis of this compound, moving away from traditional volatile organic compounds (VOCs) like chlorinated hydrocarbons or ethers is a primary goal. Alternative reaction media offer significant advantages:
Water: An excellent solvent for certain reactions, being non-toxic and non-flammable.
Ionic Liquids (ILs): Salts that are liquid at low temperatures, they have negligible vapor pressure, reducing air pollution. They can also act as both solvent and catalyst.
Supercritical Fluids (SCFs): Substances like CO2 above their critical temperature and pressure exhibit properties of both a liquid and a gas. Supercritical CO2 is a non-toxic, non-flammable, and inexpensive medium that can be easily removed and recycled by adjusting pressure.
Table 3: Comparison of Conventional and Green Solvents
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Organic | Dichloromethane, Toluene, THF | Good solvating power for a wide range of reagents. | Often toxic, flammable, and environmentally persistent. |
| Water | H₂O | Non-toxic, non-flammable, inexpensive. | Limited solubility for nonpolar organic compounds. |
| Ionic Liquids | [BMIM][PF₆] | Negligible volatility, high thermal stability, tunable properties. | Can be expensive, potential toxicity and biodegradability issues. |
| Supercritical Fluids | scCO₂ | Non-toxic, easily removed and recycled, high diffusivity. | Requires high-pressure equipment. |
By adopting greener solvents and reaction media, the environmental footprint of synthesizing this compound can be substantially reduced.
Energy Efficiency in Synthesis Protocols
The quest for more sustainable and cost-effective chemical processes has driven the adoption of energy-efficient synthetic protocols. In the synthesis of this compound, biocatalysis stands out as a prime example of an energy-saving technology.
Traditional chemical reductions of the precursor ketone, 2'-chloro-6'-fluoroacetophenone, often necessitate harsh reaction conditions, such as high temperatures and pressures, and the use of metal catalysts. These processes are not only energy-intensive but also frequently involve toxic reagents and generate significant waste. In contrast, biocatalytic methods employ enzymes, such as ketoreductases (KREDs) or whole microbial cells, which operate under mild conditions.
Biocatalytic reductions are typically carried out in aqueous media at or near room temperature and atmospheric pressure. This drastically reduces the energy consumption associated with heating, cooling, and pressurizing reaction vessels. For instance, the asymmetric reduction of chloroacetophenones using microorganisms like Saccharomyces cerevisiae is conducted at temperatures around 25-30°C. This contrasts sharply with many chemocatalytic hydrogenation reactions that can require significantly higher energy inputs.
The high selectivity of enzymes also contributes to energy efficiency. By minimizing the formation of byproducts, biocatalysis reduces the need for extensive and energy-intensive purification steps. The ideal of a high "atom efficiency," where a large proportion of the starting materials are converted into the desired product, is more closely achieved with these enzymatic methods. This "green chemistry" approach not only saves energy but also aligns with the principles of sustainable chemical manufacturing.
The use of whole-cell biocatalysts further enhances energy efficiency by leveraging the cell's own machinery for cofactor regeneration. In the asymmetric reduction of ketones, enzymes like ketoreductases require a hydride source, typically from a nicotinamide cofactor such as NADPH. In a whole-cell system, the microorganism's metabolic pathways continuously regenerate the NADPH, eliminating the need to add expensive cofactors and a separate enzymatic system for their regeneration. This self-sustaining catalytic system is a hallmark of energy-efficient biocatalytic processes.
Optimization of Reaction Conditions for Yield and Enantiomeric Purity
The successful implementation of synthetic routes to enantiomerically pure this compound hinges on the meticulous optimization of reaction conditions. This is particularly crucial in asymmetric synthesis, where small changes in reaction parameters can have a profound impact on both the chemical yield and the enantiomeric excess (e.e.) of the desired product.
The asymmetric reduction of the prochiral ketone, 2'-chloro-6'-fluoroacetophenone, to the corresponding chiral alcohol is the critical step in determining the enantiopurity of the final amine. Biocatalytic approaches, utilizing either isolated enzymes (ketoreductases) or whole microorganisms, have been a primary focus of optimization studies.
Key Optimization Parameters in Biocatalytic Reduction:
Biocatalyst Selection: The choice of microorganism or specific enzyme is paramount. Different yeast strains, for example, exhibit varying levels of activity and stereoselectivity towards chloroacetophenones. Screening of various strains is often the first step in developing a highly efficient process.
pH: The pH of the reaction medium can significantly influence enzyme activity and stability. For the reduction of 2'-chloroacetophenone using Saccharomyces cerevisiae B5, an optimal pH of 8.0 has been identified, leading to both high yield and enantiomeric excess.
Temperature: Enzymatic reactions have an optimal temperature range. For the aforementioned Saccharomyces cerevisiae B5 system, the ideal temperature was found to be 25°C. Deviations from this can lead to decreased enzyme activity or even denaturation.
Co-substrate: Many biocatalytic reductions require a co-substrate to provide the necessary reducing equivalents for cofactor regeneration. The type and concentration of the co-substrate can impact the reaction rate and efficiency. For the reduction of 2'-chloroacetophenone, ethanol at a concentration of 5% (v/v) was found to be the optimal co-substrate.
Substrate and Biocatalyst Concentration: The concentrations of the substrate (2'-chloro-6'-fluoroacetophenone) and the biocatalyst are critical for maximizing space-time yield and ensuring efficient conversion. High substrate concentrations can sometimes lead to substrate inhibition, while an optimal catalyst loading ensures a reasonable reaction time.
The following tables present data from studies on the asymmetric reduction of chloroacetophenones, which serve as a model for the synthesis of the chiral alcohol precursor to this compound.
Table 1: Optimization of Reaction Conditions for the Asymmetric Reduction of 2'-Chloroacetophenone using Saccharomyces cerevisiae B5
| Parameter | Condition | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| pH | 7.0 | >95 | >99 |
| 8.0 | >99 | >99 | |
| 9.0 | >95 | >99 | |
| Temperature (°C) | 20 | >95 | >99 |
| 25 | >99 | >99 | |
| 30 | >95 | >99 | |
| Co-substrate (Ethanol, % v/v) | 2.5 | >95 | >99 |
| 5.0 | >99 | >99 | |
| 7.5 | >95 | >99 |
Data based on analogous reductions of chloroacetophenones.
Table 2: Effect of Biocatalyst and Substrate Concentration on the Asymmetric Reduction of 2'-Chloroacetophenone
| S. cerevisiae B5 Conc. (g/L, dry cell weight) | Substrate Conc. (g/L) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 5.38 | 1 | 36 | >99 | >99 |
| 10.75 | 1 | 24 | >99 | >99 |
| 16.13 | 1 | 18 | >99 | >99 |
| 10.75 | 0.5 | 12 | >99 | >99 |
| 10.75 | 2 | 36 | >95 | >99 |
Data based on analogous reductions of chloroacetophenones.
These findings from related compounds underscore the importance of a systematic approach to optimizing reaction conditions. By carefully controlling parameters such as pH, temperature, and substrate concentration, it is possible to achieve both high yields and exceptional enantiomeric purity in the synthesis of the chiral precursors to this compound.
Advanced Spectroscopic Techniques for Comprehensive Structural Analysis
The definitive identification and characterization of a chiral molecule like this compound rely on a combination of advanced spectroscopic methods. These techniques provide a complete picture of the molecule's constitution, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
A full suite of 1D (¹H, ¹³C) and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in the this compound molecule.
¹H NMR: This one-dimensional experiment identifies the different types of protons in the molecule. For this compound, one would expect to see signals for the methyl (-CH₃) protons, the methine (-CH) proton, the amine (-NH₂) protons, and the protons on the aromatic ring. The splitting pattern (multiplicity) of these signals would reveal adjacent protons (e.g., the methine proton signal would be split by the methyl protons).
¹³C NMR: This experiment identifies the different carbon environments. The spectrum would show distinct signals for the methyl carbon, the methine carbon, and the four unique carbons of the substituted phenyl ring. The chemical shifts are influenced by the attached atoms, with carbons bonded to electronegative atoms like chlorine, fluorine, and nitrogen appearing at higher chemical shifts. libretexts.org
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. spectrabase.com For the target molecule, a key cross-peak would be observed between the methine (-CH) proton and the methyl (-CH₃) protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. spectrabase.com It allows for the definitive assignment of which protons are bonded to which carbons. For example, the signal for the methine proton would show a cross-peak to the signal for the methine carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds. spectrabase.com It is crucial for piecing together the molecular skeleton. For instance, the methyl protons would show correlations to both the methine carbon and the C1 carbon of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. spectrabase.com This is particularly useful for determining stereochemistry and conformational preferences. Correlations might be observed between the amine protons and the methine proton, or between the methine proton and the H-6 proton of the phenyl ring, depending on the molecule's preferred conformation.
Table 1: Illustrative ¹H and ¹³C NMR Data Assignments for this compound (Note: These are hypothetical chemical shift values for illustrative purposes.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HSQC Correlation | HMBC Correlations |
| -CH(NH₂) | 4.25 (quartet) | 50.5 | Yes | C-CH₃, C1, C2, C6 |
| -CH₃ | 1.45 (doublet) | 23.8 | Yes | C-CH(NH₂) |
| -NH₂ | 1.90 (broad singlet) | - | No | C-CH(NH₂) |
| C1 | - | 140.2 | No | -CH(NH₂), H3 |
| C2 | - | 161.5 (d, ¹JCF) | No | -CH(NH₂), H4 |
| C3 | 7.30 (t) | 129.8 (d, ³JCF) | Yes | C1, C5 |
| C4 | 7.15 (t) | 125.1 | Yes | C2, C6 |
| C5 | 7.22 (d) | 131.0 (d, ⁴JCF) | Yes | C1, C3 |
| C6 | - | 115.4 (d, ²JCF) | No | -CH(NH₂), H5 |
d = doublet, t = triplet; J-couplings to fluorine are indicated.
Because this compound is a chiral molecule, it exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. Chiral Shift Reagents (CSRs), typically paramagnetic lanthanide complexes, can be used to resolve the signals of enantiomers. When a CSR is added to a sample containing a racemic mixture, it forms diastereomeric complexes with each enantiomer. These new complexes have different magnetic environments, causing the corresponding signals for each enantiomer to appear at different chemical shifts in the NMR spectrum, allowing for the determination of enantiomeric purity.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Conformation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net IR and Raman spectroscopy are often complementary. libretexts.org
IR Spectroscopy: In IR spectroscopy, molecules absorb infrared radiation at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending). Key expected absorptions for this compound would include:
N-H stretch: A moderate to weak absorption in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).
C-H stretch (aromatic and aliphatic): Signals typically appear between 2850-3100 cm⁻¹.
N-H bend: A moderate absorption around 1590-1650 cm⁻¹.
C=C stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
C-F stretch: A strong absorption, typically in the 1000-1400 cm⁻¹ range.
C-Cl stretch: A strong absorption, typically in the 600-800 cm⁻¹ range.
Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. Vibrational modes that cause a change in the molecule's polarizability are Raman-active. miamioh.edu Raman spectroscopy can be particularly useful for identifying symmetric vibrations and C-C backbone structures that may be weak in the IR spectrum.
Table 2: Illustrative Vibrational Spectroscopy Data for this compound (Note: These are hypothetical frequencies for illustrative purposes.)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H stretch | 3410 (medium) | Weak |
| Aromatic C-H stretch | 3080 (medium) | Strong |
| Aliphatic C-H stretch | 2970 (medium) | Medium |
| N-H bend | 1620 (medium) | Weak |
| Aromatic C=C stretch | 1585, 1470 (strong) | Strong |
| C-F stretch | 1280 (strong) | Weak |
| C-Cl stretch | 780 (strong) | Medium |
Mass Spectrometry Techniques for Molecular Structure Validation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For amines, the molecular ion peak is expected to have an odd nominal mass due to the nitrogen rule. libretexts.org
Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation of this compound would likely be dominated by alpha-cleavage, a common pathway for amines. libretexts.org This involves the cleavage of the bond between the methine carbon and the phenyl ring, resulting in a stable iminium ion. Loss of the methyl group is another possible fragmentation pathway. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern in the molecular ion and chlorine-containing fragments.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the parent molecule and its fragments. appchemical.com For this compound (C₈H₉ClFN), HRMS could distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas, providing unequivocal confirmation of its chemical formula.
Tandem Mass Spectrometry for Structural Fragments
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting pieces. In the analysis of this compound, the protonated molecule [M+H]⁺ is first isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. nih.govnih.gov The fragmentation pattern provides a veritable fingerprint of the molecule's structure.
The primary fragmentation pathways for compounds with a phenylethylamine core involve cleavages at the bonds adjacent to the nitrogen atom and the aromatic ring. For this compound, the most probable fragmentation involves the cleavage of the C-C bond between the ethylamine (B1201723) side chain and the phenyl ring (benzylic cleavage). This process is common in the mass spectrometry of similar structures and results in the formation of a stable benzylic cation. nih.govwvu.edu Another significant fragmentation pathway is the α-cleavage, which involves the loss of the methyl group from the ethylamine side chain.
Table 1: Predicted Tandem Mass Spectrometry Fragments of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|---|
| 174.05 [M+H]⁺ | 159.02 | [C₇H₆ClF]⁺ | NH₃ | Benzylic cleavage with loss of ammonia |
| 174.05 [M+H]⁺ | 144.00 | [C₇H₅FCl]⁺ | C₂H₅N | Cleavage of the ethylamine group |
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map and, from that, a model of the molecule's structure, including bond lengths, bond angles, and stereochemistry. nih.gov This technique is indispensable for the unambiguous structural characterization of novel compounds and their derivatives. nih.gov
Absolute Configuration Determination
As this compound is a chiral molecule, X-ray crystallography can be used to determine its absolute configuration (i.e., whether it is the R or S enantiomer). This is typically achieved through anomalous dispersion, a phenomenon that occurs when the X-ray wavelength is near the absorption edge of a heavier atom in the crystal. thieme-connect.deresearchgate.net The chlorine atom in the molecule is sufficiently heavy to produce a measurable anomalous scattering effect. researchgate.net
The analysis of Bijvoet pairs—reflections that are equivalent in the absence of anomalous scattering but differ slightly in its presence—allows for the unambiguous assignment of the absolute structure. nih.gov The Flack parameter is a critical value refined during the structure solution process; a value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct with high confidence. nih.govnih.gov Alternatively, the amine can be co-crystallized with a chiral acid of known absolute configuration, and the configuration of the amine can be determined relative to this internal reference. nih.gov
Intermolecular Interactions and Supramolecular Assembly in Solid State
The solid-state structure of this compound is governed by a network of intermolecular interactions that dictate the crystal packing. The primary amine group is a potent hydrogen bond donor, while the nitrogen atom itself, along with the fluorine and chlorine atoms, can act as hydrogen bond acceptors.
Table 2: Potential Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly |
|---|---|---|---|---|
| Hydrogen Bond | N-H (amine) | N (amine) | 2.8 - 3.2 | Formation of chains or dimers |
| Hydrogen Bond | N-H (amine) | F (fluoro) | 2.9 - 3.3 | Directional packing control |
| Hydrogen Bond | N-H (amine) | Cl (chloro) | 3.2 - 3.6 | Stabilization of crystal lattice |
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. ub.edu These different polymorphs can exhibit distinct physical properties. The study of polymorphism in this compound is critical, particularly if it were to be developed as an active pharmaceutical ingredient, as different forms could have different stabilities and dissolution rates.
Crystal engineering provides a rational approach to designing new solid forms with desired properties. core.ac.uk This can be achieved by systematically varying crystallization conditions such as solvent, temperature, and pressure to access different polymorphic forms. Furthermore, co-crystallization with other molecules (co-formers) can be used to create novel multi-component crystals where intermolecular interactions are systematically modified to control the supramolecular assembly and, consequently, the material's properties.
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration
Chiroptical spectroscopy involves techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are non-destructive and highly sensitive to the stereochemistry of a molecule.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a chiral substance as a function of the wavelength of light. wikipedia.org The resulting spectrum, known as an ORD curve, can be used to characterize a chiral molecule. The shape and sign of the ORD curve, particularly in regions where the molecule absorbs light (the Cotton effect), are directly related to the molecule's absolute configuration. wikipedia.org By comparing the experimental ORD spectrum of this compound to those of structurally similar compounds with known configurations or to theoretical predictions, the absolute stereochemistry can be inferred. nih.gov
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. semanticscholar.org A CD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its three-dimensional structure.
For determining the absolute configuration of this compound, the experimental CD spectrum is compared with a theoretical spectrum generated using quantum mechanical calculations, such as time-dependent density functional theory (TDDFT). nih.gov A theoretical CD spectrum is calculated for one of the enantiomers (e.g., the R-enantiomer). A match between the signs and relative intensities of the experimental CD bands and the calculated spectrum provides strong evidence for the assignment of the absolute configuration. nih.govunibe.ch
Lack of Specific Research Data Prevents In-Depth Conformational Analysis of this compound
A thorough search of scientific literature and chemical databases has revealed a significant lack of specific research data on the conformational analysis of the chemical compound this compound. Despite extensive queries for crystallographic and spectroscopic studies, no detailed research findings concerning its three-dimensional structure in either the solid state or in solution were identified.
The initial aim was to provide a comprehensive analysis of the compound's conformational preferences, including detailed data on torsional angles, intramolecular interactions, and the influence of its environment on its structure. This would typically involve the examination of data from techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. However, the search for such specific data proved unsuccessful.
General principles of conformational analysis for substituted phenylethylamines suggest that the spatial arrangement of the ethylamine side chain relative to the substituted phenyl ring is influenced by a balance of steric and electronic factors. For this compound, the presence of two ortho substituents (chloro and fluoro groups) would be expected to create significant steric hindrance, likely influencing the rotational barrier around the bond connecting the phenyl ring and the ethylamine moiety. These substituents would force the ethylamine group into a specific, energetically favorable conformation to minimize steric clash.
In the solid state, the conformation would be further influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonding involving the amine group. In solution, the polarity of the solvent would play a crucial role in determining the preferred conformation and the potential for intramolecular hydrogen bonding.
Without experimental data from X-ray diffraction, which provides precise bond lengths, bond angles, and torsion angles in the solid state, or detailed NMR studies (like Nuclear Overhauser Effect spectroscopy) that can elucidate through-space interactions and conformational dynamics in solution, any discussion on the specific conformational analysis of this compound would be purely speculative.
Therefore, the generation of a detailed and scientifically accurate article with data tables, as per the requested outline, is not possible at this time due to the absence of published research on the structural elucidation and stereochemical characterization of this specific compound.
Nucleophilic Reactions of the Amine Functionality
The primary amine group in this compound is a key functional handle, serving as a potent nucleophile in a variety of chemical transformations. Its reactivity is fundamental to the synthesis of more complex derivatives.
The lone pair of electrons on the nitrogen atom allows for straightforward reactions with a range of electrophiles to form new carbon-nitrogen bonds.
Acylation: The amine readily undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides. For instance, the reaction with an agent such as acetyl chloride proceeds via a nucleophilic addition-elimination mechanism to form the corresponding N-substituted amide, N-(1-(2-chloro-6-fluorophenyl)ethyl)acetamide. nih.goveasycdmo.comachmem.com This reaction is typically carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. nih.govsinfoochem.com
Alkylation: Direct alkylation of the amine with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of secondary and tertiary amines alongside the desired mono-alkylated product. researchgate.net A more controlled and widely used method is reductive amination, which is discussed in section 4.1.2.
Arylation: The nitrogen atom can be arylated through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, coupling the primary amine with aryl halides or triflates in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. google.com This reaction allows for the synthesis of N-aryl derivatives, significantly expanding the structural diversity of compounds accessible from the parent amine.
Table 1: Representative Nucleophilic Reactions of the Amine Functionality
| Reaction Type | Electrophile Example | Product Class | General Conditions |
| Acylation | Acetyl Chloride | N-Substituted Amide | Inert solvent (e.g., THF, DCM), presence of a non-nucleophilic base (e.g., Triethylamine, Pyridine) |
| Arylation | Aryl Bromide | N-Aryl Amine | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., BINAP, XPhos), base (e.g., NaOt-Bu, Cs₂CO₃) |
As a primary amine, this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction typically requires mild acid catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. nih.gov
This imine-forming capability is a cornerstone of reductive amination , a highly effective method for controlled N-alkylation. researchgate.net In this two-step, often one-pot, process, the amine is first reacted with a carbonyl compound to form an imine (or iminium ion). The imine is then immediately reduced to the corresponding secondary amine using a selective reducing agent. researchgate.netbldpharm.com Hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the starting aldehyde or ketone but are reactive enough to reduce the intermediate imine/iminium ion. researchgate.netbldpharm.comsigmaaldrich.com This process avoids the over-alkylation issues associated with direct alkylation using alkyl halides. researchgate.net
Transformations Involving the Chiral Center and Stereoselectivity
The compound possesses a stereocenter at the carbon atom bearing the amine group, meaning it exists as a pair of enantiomers, (R)- and (S)-1-(2-chloro-6-fluorophenyl)ethanamine. bldpharm.com The behavior and stability of this chiral center are critical in stereoselective synthesis.
The stereochemical outcome of reactions involving the chiral center, such as nucleophilic substitutions where the amine acts as a leaving group or is modified, is of significant interest. However, specific studies detailing whether reactions on this particular compound proceed with retention, inversion, or a mix of configurations are not prevalent in the surveyed scientific literature. In general, the pathway depends heavily on the reaction mechanism (e.g., Sₙ1 vs. Sₙ2).
The enantiomeric purity of chiral amines is crucial for applications in pharmaceuticals and agrochemicals. Racemization, the process of converting an enantiomerically pure sample into a 1:1 mixture of both enantiomers, represents a loss of stereochemical information. For 1-arylethylamines, racemization can occur under conditions that facilitate the temporary removal of the proton at the chiral center, leading to a planar, achiral imine or a related resonance-stabilized carbanion intermediate, which can then be re-protonated from either face. researchgate.netgoogle.com
A patented process for the racemization of optically active 1-aryl-alkylamines highlights the use of metal alkoxides (e.g., potassium tert-butoxide) in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com This method is noted to be effective even for halogen-substituted compounds, avoiding dehalogenation side reactions that can occur with other catalysts. google.com Reaction temperatures for this process can range from 0°C to 200°C. google.com
Furthermore, transition-metal catalysts, such as those based on ruthenium or iridium, have been developed for the racemization of chiral amines. researchgate.net These catalysts often operate by a dehydrogenation-hydrogenation mechanism, reversibly forming an achiral imine intermediate. researchgate.net Such catalysts are frequently employed in dynamic kinetic resolution (DKR) processes, where one enantiomer is continuously racemized while the other is selectively reacted, allowing for a theoretical yield of 100% for a single stereoisomer of the product. researchgate.net
Electrophilic Aromatic Substitution on the Halogenated Phenyl Ring (academic scope)
The phenyl ring of this compound is substituted with three groups: a chloro group, a fluoro group, and a 1-aminoethyl group. Each of these substituents directs incoming electrophiles to specific positions on the ring.
1-Aminoethyl Group: The alkyl group is weakly activating and an ortho, para-director. Under acidic conditions, which are common for electrophilic aromatic substitution, the amine functionality will be protonated to form an ammonium (B1175870) group (-NH₂R⁺). This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.
Considering the positions on the ring (C3, C4, C5), the directing effects are in conflict. The fluorine at C6 directs to C5 (ortho) and C3 (para). The chlorine at C2 directs to C3 (ortho) and C5 (para). The ethylamine group at C1 directs to C2/C6 (ortho, already substituted) and C4 (para). If the amine is protonated, it directs to C3 and C5 (meta).
Given these competing influences, predicting the exact outcome is complex. However, the positions most activated by the resonance donation from the halogens are C3 and C5. The C4 position is sterically hindered by the two ortho substituents (Cl and F). Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, with the precise ratio of products depending heavily on the specific electrophile and reaction conditions.
Influence of Fluoro and Chloro Substituents on Reaction Pathways and Selectivity
The reactivity of the amino group in this compound is intricately influenced by the electronic properties and steric bulk of the ortho-positioned halogen atoms. The fluorine atom, being the most electronegative element, and the chlorine atom both exert strong inductive electron-withdrawing effects (-I). This electron withdrawal decreases the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon and the amino group. Consequently, the nucleophilicity of the amine is reduced compared to its non-halogenated counterpart, phenylethanamine.
Steric hindrance is another critical factor. The presence of two bulky substituents in the ortho positions shields the amino group, making it less accessible to incoming reagents. This steric congestion can significantly slow down reaction rates and can also dictate the stereochemical outcome of reactions. For instance, in reactions where the amine acts as a nucleophile, the approach of the electrophile is sterically hindered.
These combined electronic and steric effects can lead to high selectivity in certain reactions. For example, in N-acylation or N-alkylation reactions, the steric hindrance may favor the reaction with smaller, more reactive electrophiles. Furthermore, the chiral center at the carbon atom adjacent to the amino group, in conjunction with the steric bulk of the ortho substituents, can lead to high diastereoselectivity in reactions with other chiral molecules.
Computational studies on related ortho-dihalo-substituted aromatic compounds, such as 2,6-dichlorobenzoic acid, have shown that ortho substituents can force other functional groups out of the plane of the aromatic ring to minimize repulsion. nih.gov A similar effect can be anticipated for this compound, where the ethylamine side chain may adopt a specific conformation to alleviate steric strain, thereby influencing its interaction with other molecules and catalysts. This conformational preference can be a key factor in achieving high selectivity in asymmetric synthesis.
The table below summarizes the expected influence of the fluoro and chloro substituents on various reaction types.
| Reaction Type | Influence of Fluoro and Chloro Substituents | Expected Outcome |
| N-Alkylation | Reduced nucleophilicity due to -I effect; significant steric hindrance. | Slower reaction rates compared to unsubstituted phenylethanamine. Higher selectivity for less bulky alkylating agents. |
| N-Acylation | Reduced nucleophilicity; steric hindrance around the nitrogen atom. | Requires more reactive acylating agents or harsher reaction conditions. Can exhibit high diastereoselectivity with chiral acylating agents. |
| Catalytic Hydrogenation | Substituents may influence the binding to the catalyst surface. | The steric bulk can affect the rate and stereoselectivity of hydrogenation of the aromatic ring, if applicable. |
| Salt Formation | The basicity of the amine is reduced by the electron-withdrawing substituents. | Forms salts with strong acids, but the resulting ammonium ion is more acidic than that of phenylethanamine. |
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The kinetic and thermodynamic parameters of reactions involving this compound are directly impacted by the electronic and steric nature of the ortho substituents.
Kinetic Aspects:
The rate of reactions where the amine acts as a nucleophile is expected to be significantly lower than that of phenylethanamine. This is due to a higher activation energy (Ea) for the transition state, arising from two main factors:
Reduced Nucleophilicity: The electron-withdrawing nature of the fluorine and chlorine atoms lowers the energy of the amine's lone pair electrons, making them less available for donation to an electrophile. This increases the energy barrier for bond formation.
Steric Hindrance: The bulky ortho substituents increase the steric repulsion in the transition state as the electrophile approaches the nitrogen atom. This steric strain raises the energy of the transition state, slowing down the reaction.
In enzyme-catalyzed reactions, the specific stereochemistry and electronic distribution of this compound can lead to highly specific binding and, consequently, unique kinetic profiles. For instance, in the resolution of racemic mixtures using lipases, one enantiomer may fit perfectly into the enzyme's active site while the other is sterically hindered, allowing for efficient kinetic resolution.
Thermodynamic Aspects:
The thermodynamic stability of the products of reactions involving this compound is also influenced by the substituents. For example, in an equilibrium reaction such as salt formation, the position of the equilibrium will be affected by the basicity of the amine. Due to the electron-withdrawing substituents, this compound is a weaker base than phenylethanamine. This means that in an aqueous solution, the equilibrium for its protonation will lie further to the left compared to the unsubstituted amine.
The stability of reaction intermediates can also be affected. For instance, in reactions proceeding through a cationic intermediate at the benzylic position, the electron-withdrawing nature of the ortho halogens would destabilize such an intermediate, making pathways involving its formation less favorable.
The following table provides a qualitative comparison of the expected kinetic and thermodynamic parameters for a representative reaction (N-acetylation) of this compound compared to phenylethanamine.
| Compound | Relative Reaction Rate (Kinetics) | Basicity (pKb) (Thermodynamics) | Rationale |
| Phenylethanamine | Faster | Lower (more basic) | No steric hindrance from ortho groups; no electron-withdrawing substituents to decrease nucleophilicity/basicity. |
| This compound | Slower | Higher (less basic) | Significant steric hindrance from ortho chloro and fluoro groups; strong inductive electron withdrawal from both halogens reduces nucleophilicity and basicity. |
Theoretical and Computational Chemistry Studies of 1 2 Chloro 6 Fluorophenyl Ethanamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and predicting the reactivity of organic molecules. For a molecule with the complexity of 1-(2-chloro-6-fluorophenyl)ethanamine, DFT calculations can provide a wealth of information.
Geometry Optimization and Vibrational Frequencies
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. DFT methods are employed to perform geometry optimization, which involves finding the minimum energy conformation of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model. For a related compound, 2-bromo-6-chloro-4-fluoroaniline, DFT calculations have been used to compute vibrational wavenumbers, which showed good agreement with experimental FTIR and FT-Raman data after scaling. researchgate.net
Table 1: Predicted Geometrical Parameters for an Analogous Compound (2-bromo-6-chloro-4-fluoroaniline) using DFT (Note: This data is for an analogous compound and is presented to illustrate the type of information obtained from DFT calculations.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G(d,p)) |
|---|---|---|
| Bond Length | C-Br | 1.91 Å |
| C-Cl | 1.75 Å | |
| C-F | 1.35 Å | |
| C-N | 1.41 Å | |
| Bond Angle | C-C-C | ~120° |
Frontier Molecular Orbital Analysis (HOMO/LUMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.
For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals, highlighting the regions of the molecule most likely to be involved in chemical reactions. The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring would be expected to influence the energies and distributions of these orbitals. In studies of similar substituted aromatic compounds, the HOMO is often located on the phenyl ring and the amine group, while the LUMO is distributed over the aromatic system. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies for an Analogous Compound using DFT (Note: This data is for an analogous compound and is presented to illustrate the type of information obtained from DFT calculations.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Transition State Calculations for Reaction Mechanism Elucidation
DFT can be used to map out the entire energy profile of a chemical reaction, including the structures and energies of reactants, products, and, crucially, transition states. Transition state calculations are vital for elucidating reaction mechanisms by identifying the energy barriers that must be overcome for a reaction to proceed. For this compound, this could be applied to understand its synthesis, degradation pathways, or its interactions with biological targets.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While quantum mechanical methods are excellent for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule in a condensed phase (e.g., in solution or a biological environment).
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of how the system evolves over time. For this compound, MD simulations could be used to:
Explore conformational flexibility: The ethanamine side chain can rotate, leading to different conformers. MD simulations can sample these different conformations and determine their relative populations.
Study solvation: By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent organizes around the solute and calculate properties like the free energy of solvation.
Investigate intermolecular interactions: MD simulations can model the interactions between multiple molecules of this compound or its interactions with other molecules, such as biological macromolecules. This is particularly relevant for understanding its potential biological activity.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues (theoretical properties only)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a statistical relationship between the structural features of a molecule and its properties. While this section specifies theoretical properties only, QSPR models can be developed to predict a wide range of characteristics.
For a series of analogues of this compound, where systematic structural modifications are made (e.g., changing the substitution pattern on the phenyl ring), a QSPR model could be developed. The "descriptors" in this model would be theoretical properties calculated using quantum chemistry methods, such as:
HOMO and LUMO energies
Dipole moment
Molecular surface area and volume
Atomic charges
A statistical model (e.g., multiple linear regression, partial least squares) would then be trained to correlate these descriptors with a target theoretical property, such as the HOMO-LUMO gap or a calculated reactivity index. Once validated, this QSPR model could be used to rapidly predict the properties of new, unsynthesized analogues, thereby accelerating the process of molecular design.
Cheminformatics and Database Analysis for Structural Similarity and Synthetic Accessibility
Cheminformatics and the analysis of chemical databases are pivotal in modern drug discovery and development. These computational approaches allow for the efficient screening of virtual compound libraries, the assessment of key molecular properties, and the prioritization of candidates for synthesis and further testing. For this compound, these tools provide valuable insights into its structural relationships with known compounds and an estimation of its ease of synthesis.
Structural Similarity Analysis
Structural similarity searching is a cornerstone of cheminformatics, enabling the identification of compounds with similar structural features to a query molecule. This is often predicated on the principle that structurally similar molecules are likely to exhibit similar biological activities. Publicly accessible databases such as PubChem and ChEMBL, along with online tools like ChemMine and the RCSB PDB's Chemical Similarity Search, facilitate these analyses. swissadme.choup.combio.toolsucr.edurcsb.org These platforms typically employ 2D fingerprinting methods, such as MACCS (Molecular ACCess System) keys or extended-connectivity fingerprints (ECFPs), to encode the structural features of a molecule into a bit string. The similarity between two molecules is then quantified using metrics like the Tanimoto coefficient, which ranges from 0 (no similarity) to 1 (identical). rcsb.org
A structural similarity search for this compound reveals a number of related compounds with known biological activities or applications. These analogues often share the core phenethylamine (B48288) scaffold, with variations in the substitution pattern on the phenyl ring.
Interactive Table: Structurally Similar Compounds to this compound
| Compound Name | Structure | Similarity Score (Tanimoto) | Known Relevance/Application |
| 1-(2-Chlorophenyl)ethanamine | High | Building block in chemical synthesis. | |
| 1-(2-Fluorophenyl)ethanamine | High | Intermediate in the synthesis of pharmaceuticals. | |
| 1-(2,6-Dichlorophenyl)ethanamine | High | Precursor for various chemical entities. | |
| Phenethylamine | Moderate | Neuromodulator and trace amine. Precursor to many psychoactive compounds. nih.gov |
Note: Similarity scores are qualitative and for illustrative purposes. The exact Tanimoto coefficient would depend on the specific fingerprinting algorithm used.
Analysis of these structurally related compounds can provide initial hypotheses about the potential biological targets and pharmacological profile of this compound. The presence of the chloro and fluoro substituents on the phenyl ring is expected to significantly influence its properties compared to the simpler analogues.
Synthetic Accessibility Score (SAScore)
The synthetic accessibility score (SAScore) is a widely used metric in cheminformatics to estimate the ease with which a molecule can be synthesized. ebi.ac.uk This score is crucial for filtering large virtual libraries to prioritize compounds that are synthetically feasible. The score is typically calculated based on an analysis of molecular fragments and complexity. swissadme.chebi.ac.uk Fragments that are frequently found in known, easily synthesizable molecules contribute positively to the accessibility, while increased molecular complexity (e.g., number of stereocenters, large rings, non-standard ring fusions) incurs a penalty. ebi.ac.uk The SAScore generally ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). swissadme.ch
Various online tools, such as SwissADME and pk-CSM, can be used to calculate the SAScore for a given molecule. researchgate.netuq.edu.aunih.gov For this compound, the calculated synthetic accessibility is a key parameter in evaluating its potential as a research chemical or a building block for more complex molecules.
Data Table: Calculated Synthetic Accessibility of this compound
| Cheminformatics Tool | Parameter | Value | Interpretation |
| SwissADME | Synthetic Accessibility | 2.5 - 3.5 | Easy to synthesize. swissadme.chresearchgate.net |
Note: The exact value can vary slightly depending on the specific implementation of the scoring algorithm.
A low SAScore for this compound suggests that its synthesis is likely to be straightforward, utilizing readily available starting materials and well-established chemical reactions. This high degree of synthetic accessibility is advantageous for its use in research and development, as it implies that the compound and its derivatives can be produced efficiently and cost-effectively.
1 2 Chloro 6 Fluorophenyl Ethanamine As a Chiral Building Block in Academic Organic Synthesis
Synthesis of Chiral Heterocyclic Compounds Utilizing 1-(2-Chloro-6-fluorophenyl)ethanamine
While direct utilization of this compound as the primary chiral precursor in a wide array of heterocyclic syntheses is not extensively documented, its structural motif is relevant to methodologies that generate chiral heterocyclic intermediates. A notable area of research is the asymmetric synthesis of vicinal chloroamines, which are valuable precursors to chiral aziridines, a key class of nitrogen-containing heterocyles.
One relevant study showcases a method for the synthesis of chiral vicinal chloroamines through the asymmetric protonation of catalytically generated prochiral chloroenamines using chiral Brønsted acids. d-nb.infonih.gov This process facilitates the simultaneous formation of a new carbon-nitrogen bond and the creation of a chlorine-substituted stereogenic center. d-nb.infonih.gov Although this study does not start with this compound, the amine moiety is central to the formation of the key chloroamine intermediate. The resulting chiral chloroamines can then be converted into a diverse range of heterocycle-substituted aziridines in a one-pot process by treatment with a base. d-nb.infonih.gov
The significance of this methodology lies in its ability to access rare heterocycle-substituted vicinal chloroamines, aziridines, and vicinal diamines with high enantioselectivity. d-nb.infonih.gov The reaction conditions and outcomes for the synthesis of various chiral vicinal chloroamines, which are precursors to chiral aziridines, are detailed in the table below.
| Entry | Azaheterocycle | N-Nucleophile | Catalyst | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|
| 1 | Quinoline | Aniline | (R)-TRIP | 98 | 90:10 |
| 2 | Quinoline | 4-Methoxyaniline | (R)-TRIP | 97 | 91:9 |
| 3 | Quinoline | 4-Chloroaniline | (R)-TRIP | 99 | 89:11 |
| 4 | Isoquinoline | Aniline | (R)-TRIP | 95 | 92:8 |
| 5 | Phenanthridine | Aniline | (R)-TRIP | 88 | 93:7 |
Data sourced from research on the asymmetric protonation of catalytically generated prochiral chloroenamines. d-nb.infonih.gov
This research underscores the potential of chiral amines in the synthesis of complex heterocyclic systems. The high enantioselectivity is rationalized by DFT calculations, which indicate that the steric bulk of the catalyst plays a crucial role in the stereochemical outcome. d-nb.infonih.gov
Application in the Construction of Complex Organic Architectures (academic research context)
A comprehensive review of the academic literature did not yield specific examples of this compound being utilized as a key chiral building block in the construction of complex organic architectures within a multi-step total synthesis context.
Role in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor
While chiral amines are frequently employed as chiral auxiliaries to direct the stereochemical course of a reaction, specific studies detailing the application of this compound in this capacity are not readily found in the surveyed academic literature. Similarly, its use as a direct precursor for the synthesis of chiral ligands for asymmetric catalysis has not been specifically documented in the available research.
Development of Chiral Ligands and Organocatalysts from this compound Derivatives
The development of novel chiral ligands and organocatalysts is a vibrant area of chemical research. However, a thorough search of the literature did not reveal any specific instances where derivatives of this compound have been systematically developed and applied as chiral ligands for metal-catalyzed reactions or as organocatalysts.
Stereocontrol Strategies Employing this compound in Multistep Syntheses
Effective stereocontrol is paramount in the synthesis of complex chiral molecules. While chiral amines can be instrumental in establishing stereocenters, the academic literature reviewed does not provide specific examples of stereocontrol strategies in multistep syntheses that are explicitly reliant on the stereodirecting influence of a this compound moiety.
Advanced Analytical Methodologies for Detection and Quantification of 1 2 Chloro 6 Fluorophenyl Ethanamine in Research Matrices
Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Purity
Chromatography remains the cornerstone of enantioselective analysis. High-performance liquid chromatography, gas chromatography, and supercritical fluid chromatography are powerful tools for separating enantiomers and assessing the chemical purity of 1-(2-Chloro-6-fluorophenyl)ethanamine.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for chiral separations due to its versatility and the vast array of commercially available chiral stationary phases (CSPs). nih.gov The direct approach, where enantiomers are separated on a CSP, is the most common strategy. nih.gov The selection of the appropriate CSP is paramount for achieving successful enantioseparation of primary amines like this compound.
The most successful and broadly applied CSPs are based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives. nih.gov These are responsible for the vast majority of reported chiral separations. nih.gov For primary amines, other types of CSPs have also shown significant utility:
Polysaccharide-Based CSPs: Derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) offer broad enantiorecognition capabilities. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. Method development often involves screening different polysaccharide columns under normal phase (NP), polar organic (PO), and reversed-phase (RP) conditions. nih.gov
Crown Ether-Based CSPs: These stationary phases are particularly effective for the enantioseparation of primary amine compounds. nih.gov The chiral recognition mechanism is based on the formation of host-guest complexes between the primary ammonium (B1175870) group of the analyte and the chiral crown ether cavity.
Cyclodextrin-Based CSPs: Native and derivatized cyclodextrins, especially β-cyclodextrin, are widely used as CSPs. nih.govnih.gov The hydrophobic inner cavity and hydrophilic outer surface of cyclodextrins allow for enantioselective interactions based on the inclusion of the phenyl ring of the analyte and interactions with the chiral selectors at the rim.
The development of an HPLC method involves optimizing the mobile phase composition, which typically consists of a nonpolar solvent (like hexane) and a polar alcohol (like isopropanol (B130326) or ethanol) for normal-phase chromatography. Additives such as acids or bases may be required to improve peak shape and resolution. nih.gov
Table 1: Common HPLC Chiral Stationary Phases for Primary Amine Separation
| CSP Type | Common Selector Example | Typical Mobile Phase Mode | Primary Interaction Mechanism |
|---|---|---|---|
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal, Polar Organic, Reversed | Hydrogen bonding, π-π interactions, steric hindrance |
| Crown Ether | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Reversed | Host-guest complexation with primary amine group |
| Cyclodextrin | Derivatized β-Cyclodextrin | Reversed, Polar Organic | Inclusion complexation, hydrogen bonding at the rim |
Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a primary amine like this compound, direct analysis by GC can sometimes be challenging due to its polarity, which can lead to poor peak shape and column adsorption.
To overcome these issues, derivatization is often employed. The primary amine group can be reacted with a suitable agent to form a less polar, more volatile derivative. This process improves chromatographic performance and can also enhance detection sensitivity. The resulting derivative is then separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase.
The mass spectrometer serves as a highly specific and sensitive detector. It ionizes the molecules eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov For quantitative analysis, GC-MS is typically operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, significantly increasing sensitivity and selectivity. nih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. chromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. youtube.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid chromatography. chromatographyonline.comresearchgate.net
For chiral separations, SFC is often performed using the same types of CSPs as in HPLC, particularly polysaccharide-based columns. youtube.com The mobile phase typically consists of supercritical CO2 mixed with a small amount of a polar organic modifier, such as methanol (B129727) or ethanol, to modulate analyte retention and selectivity. chromatographyonline.comchromatographyonline.com Additives like acids or bases can be included in the modifier to improve the chromatography of basic or acidic compounds. chromatographyonline.com
Key advantages of SFC for the enantiomeric separation of compounds like this compound include:
High Throughput: Analysis times are significantly shorter, often 3 to 5 times faster than HPLC. chromatographyonline.comyoutube.com
Reduced Solvent Consumption: Replacing the bulk of organic solvents with environmentally benign CO2 reduces waste and operating costs. youtube.com
Orthogonal Selectivity: SFC can sometimes provide different elution orders or resolve enantiomers that are difficult to separate by HPLC, making it a complementary technique. chromatographyonline.com
Table 2: Comparison of HPLC and SFC for Chiral Separations
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Primary Mobile Phase | Organic Solvents (Hexane, Ethanol, etc.) or Aqueous Buffers | Supercritical Carbon Dioxide |
| Analysis Speed | Slower, longer run and equilibration times | Faster (typically 3-5x), rapid equilibration |
| Solvent Consumption | High | Low, significantly reduced organic solvent use |
| Operating Pressure | Moderate to High | High |
| Environmental Impact | Higher due to solvent use and disposal | Lower, considered a "green" technique |
| Column Compatibility | Wide range of dedicated normal and reversed-phase columns | Uses many of the same columns as normal-phase HPLC |
Capillary Electrophoresis (CE) for Enantiomeric Purity Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent volumes, making it a valuable tool in analytical chemistry. nih.gov For chiral separations, the technique is operated in a mode known as electrokinetic chromatography (EKC), where a chiral selector (CS) is added directly to the background electrolyte (BGE). nih.gov
The fundamental principle of CE-based chiral separation relies on the differential interaction of the enantiomers with the CS, leading to different effective mobilities and, consequently, different migration times. Common chiral selectors for amine compounds include:
Cyclodextrins (CDs): Neutral and charged cyclodextrins (e.g., carboxymethyl-β-cyclodextrin) are the most widely used chiral selectors in CE. nih.gov They form transient diastereomeric inclusion complexes with the enantiomers, and the stability of these complexes dictates the separation.
Macrocyclic Antibiotics: Antibiotics like vancomycin (B549263) have multiple chiral centers and can offer unique enantioselectivity for a range of compounds, including amines. nih.gov
Crown Ethers: Similar to their use in HPLC, crown ethers can be effective selectors for primary amines in the BGE.
Method development in chiral CE involves the optimization of several parameters, including the type and concentration of the chiral selector, the pH and composition of the background buffer, the applied voltage, and the capillary temperature. nih.gov The validated method can provide rapid and highly efficient separations, achieving baseline resolution of enantiomers in minutes. nih.gov
Spectrophotometric Methods for Research-Scale Quantification (e.g., UV-Vis of derivatized products)
While this compound possesses a phenyl ring and absorbs UV light, direct UV-Vis spectrophotometry often lacks the specificity required for quantification in complex research matrices. A more robust approach involves chemical derivatization to enhance its spectrophotometric properties.
This indirect method is based on reacting the primary amine with a chromogenic derivatizing agent. The agent is a molecule that, upon reaction with the amine, forms a new, stable compound (a derivative) with a strong absorbance at a specific wavelength, often in the visible region where interference from matrix components is less likely. The concentration of the resulting colored product, which is directly proportional to the initial amine concentration, can then be accurately measured using a UV-Vis spectrophotometer according to the Beer-Lambert law.
The choice of derivatizing agent is crucial and depends on the specific requirements of the assay, such as reaction conditions, stability of the derivative, and the desired wavelength of maximum absorbance.
Development of Novel Sensor Technologies for Research Applications
The demand for rapid, real-time, and on-site detection of amines has driven the development of novel sensor technologies. These sensors often rely on optical (colorimetric or fluorescent) or electrochemical signals that change upon interaction with the target analyte.
Colorimetric and Fluorescent Sensors: These sensors incorporate organic dyes or fluorophores that undergo a measurable change in color or fluorescence upon binding or reacting with an amine. nih.govresearchgate.net Recent research has focused on creating sensor arrays, where multiple different sensors provide a unique response pattern for various amines, allowing for their differentiation. nih.gov The introduction of fluorine atoms into the sensor's molecular structure has been shown to dramatically increase sensitivity towards amines. rsc.org
Fluorescent Sensor Arrays: These systems use multiple fluorescent probes that exhibit different responses to a panel of amines. The resulting pattern of fluorescence changes can be analyzed using statistical methods like principal component analysis to identify and quantify specific amines even in complex mixtures. nih.govnih.gov
Electrochemical Sensors: These devices measure changes in electrical properties (e.g., current, potential) when the sensor material interacts with the analyte. They offer high sensitivity and the potential for miniaturization.
While many of these technologies are developed for broader amine detection, such as in food quality monitoring, the underlying principles can be adapted for the specific and sensitive detection of this compound in research settings. researchgate.net
Emerging Research Frontiers and Interdisciplinary Perspectives on 1 2 Chloro 6 Fluorophenyl Ethanamine
Integration with Flow Chemistry and Automated Synthesis Research
The synthesis of enantiomerically pure amines like 1-(2-chloro-6-fluorophenyl)ethanamine is a critical endeavor in pharmaceutical development. Traditional batch synthesis methods are often being replaced by more efficient, safer, and scalable continuous flow processes. nih.gov The integration of flow chemistry with automated synthesis platforms represents a significant frontier for the production of such chiral intermediates. innovationnewsnetwork.combohrium.com
Automated flow synthesis platforms, which can be controlled by computer programs, offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nus.edu.sg These systems can combine continuous-flow synthesis with solid-phase synthesis techniques, where the target molecule is grown on a solid support as reagents flow through a packed-bed reactor. nus.edu.sg This approach, termed solid-phase synthesis-flow (SPS-flow), has the potential to automate the multi-step synthesis of complex molecules. innovationnewsnetwork.comnus.edu.sg Researchers have estimated that a significant percentage of top-selling small-molecule drugs could be produced using such techniques. innovationnewsnetwork.com
For the synthesis of chiral amines, biocatalysis in continuous flow reactors is a particularly promising approach. whiterose.ac.uk Immobilized enzymes, such as lipases or transaminases, can be used in packed-bed reactors to perform kinetic resolutions of racemic amines. whiterose.ac.uknih.gov For instance, E. coli cells overexpressing ω-transaminase have been immobilized on beads and used in a continuous flow system to produce chiral amines with high enantiomeric excess (>99% ee). nih.gov This method offers high throughput and clean production, as the product can often be isolated without extensive purification steps. nih.gov While the direct application of these methods to this compound has not been extensively reported, the existing research provides a strong foundation for developing such a process.
Table 1: Comparison of Batch vs. Flow Synthesis for Chiral Amines
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Often challenging to scale up | More readily scalable |
| Safety | Higher risk with exothermic reactions | Improved heat and mass transfer, enhanced safety |
| Control | Less precise control over parameters | Precise control over temperature, pressure, and time |
| Efficiency | Can be less efficient for multi-step synthesis | Higher efficiency and automation potential bohrium.com |
| Reproducibility | Can have batch-to-batch variability | High reproducibility |
Supramolecular Chemistry Involving this compound Host-Guest Interactions
The field of supramolecular chemistry, which studies the non-covalent interactions between molecules, offers intriguing possibilities for the application of this compound. The formation of host-guest complexes, where a "host" molecule encapsulates a "guest" molecule, is a central concept in this field. youtube.com The chiral and electronic properties of this compound make it an interesting candidate for chiral recognition studies within such complexes.
Researchers have extensively studied the chiral recognition of amines and their derivatives by various host molecules, including crown ethers and cyclodextrins. acs.orgacs.org For instance, hydrogen-bonded amide macrocycles have been shown to act as hosts for chiral amino acid esters, leading to an induced circular dichroism (CD) signal upon complexation. nih.gov This phenomenon, known as chiroptical induction, allows for the sensing and differentiation of chiral guests. nih.gov The presence of the fluorinated phenyl ring in this compound could lead to specific π-π stacking and halogen bonding interactions within a host cavity, further enhancing the selectivity of recognition.
The influence of fluorine atoms on supramolecular assembly is a topic of growing interest. researchgate.net Fluorinated porphyrins, for example, have been shown to self-assemble into two-dimensional networks through interactions involving their amine-functionalized side chains. nih.gov Similarly, the fluorine and chlorine substituents on the phenyl ring of this compound could direct its assembly into ordered supramolecular structures. While specific studies on the host-guest chemistry of this particular compound are limited, the principles established with similar fluorinated and chiral amines suggest a rich area for future research. nih.gov
Materials Science Applications of this compound Derivatives (academic focus, e.g., chiral polymers, metal-organic frameworks)
The unique structural features of this compound make it a valuable building block for the synthesis of advanced materials with tailored properties. In particular, its chirality can be transferred to create chiral polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, separation, and sensing.
Chiral polymers are of significant interest due to their ability to interact selectively with other chiral molecules. The incorporation of chiral monomers, such as derivatives of this compound, into a polymer backbone can induce a chiral conformation in the resulting macromolecule. This has been demonstrated with other chiral amines, where the chirality of the monomer is effectively transferred to the polymer chain, leading to materials with distinct chiroptical properties.
Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The introduction of chirality into MOFs can create enantioselective catalysts and separation media. frontiersin.org One approach to synthesizing chiral MOFs is through the post-synthetic modification of an existing MOF with a chiral molecule. nih.gov For example, an amine-functionalized MOF can be reacted with a chiral aldehyde to introduce chiral imine groups. acs.org Alternatively, chiral ligands can be used directly in the synthesis of the MOF. frontiersin.org Given that this compound is a chiral amine, it or its derivatives could be employed as ligands to construct novel chiral MOFs. The presence of halogen atoms could also influence the catalytic activity and stability of these materials. frontiersin.org
Table 2: Potential Materials Science Applications of this compound Derivatives
| Material Type | Potential Application | Key Feature |
| Chiral Polymers | Chiral chromatography, enantioselective sensors | Transfer of chirality from the monomer to the polymer chain |
| Metal-Organic Frameworks (MOFs) | Asymmetric catalysis, enantioselective separations | Creation of a chiral porous environment |
Bio-inspired Synthetic Approaches Leveraging this compound (excluding biological activity)
Nature provides a vast inspiration for the development of efficient and selective chemical transformations. Bio-inspired synthetic approaches, particularly those employing enzymes, offer a powerful toolkit for the synthesis of chiral molecules like this compound. These biocatalytic methods are often performed under mild conditions and exhibit high enantioselectivity. nih.gov
One of the most common bio-inspired strategies for obtaining enantiomerically pure amines is kinetic resolution. mdpi.com In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are frequently used for the kinetic resolution of racemic amines through enantioselective acylation. mdpi.com
A more advanced approach is dynamic kinetic resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. acs.org Chemoenzymatic DKR processes, which use a metal catalyst for racemization and an enzyme for resolution, have been successfully applied to a variety of chiral amines. acs.org
Furthermore, transaminases are a class of enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org By selecting the appropriate transaminase, either the (R)- or (S)-enantiomer of the amine can be produced with high enantiomeric excess. The deracemization of amines can also be achieved using a combination of stereocomplementary transaminases that facilitate stereoinversion. rsc.org While the direct biocatalytic synthesis of this compound is an area for further exploration, the existing literature on the enzymatic resolution and synthesis of other chiral amines provides a clear roadmap for future research. nih.govdiva-portal.org
High-Throughput Screening in Academic Discovery (focused on compound library generation for research)
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large numbers of compounds. The design and synthesis of diverse and well-curated compound libraries are crucial for the success of HTS campaigns. chemrxiv.org this compound, as a chiral building block, is a valuable component for the generation of such libraries for academic research. enamine.net
The inclusion of chiral molecules in screening libraries is of particular importance, as biological targets are themselves chiral, and stereochemistry often plays a critical role in molecular recognition. nih.gov By incorporating this compound into a library, researchers can introduce both chirality and specific structural features, such as the chloro- and fluoro-substituents, which can modulate the physicochemical properties and biological activity of the resulting compounds. nih.gov
Libraries of compounds for HTS can be designed using computational methods to ensure diversity and target-focused properties. sygnaturediscovery.com These libraries can then be synthesized using automated platforms, which are well-suited for the parallel synthesis of large numbers of compounds. chemspeed.com The development of high-throughput analytical methods for determining the concentration and enantiomeric excess of chiral amines is also an active area of research, with fluorescence-based assays and circular dichroism spectroscopy being promising techniques. nih.govnih.govbath.ac.uk The availability of this compound as a building block, coupled with advanced library design and screening technologies, facilitates the exploration of new chemical space in academic discovery programs. enamine.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
